2,2-Dibromo-1-methylcyclopropanecarbohydrazide
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Overview
Description
2,2-Dibromo-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C5H8Br2N2O and a molecular weight of 271.94 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring substituted with bromine atoms and a carbohydrazide group. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbohydrazide typically involves the bromination of 1-methylcyclopropanecarbohydrazide. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the cyclopropane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Dibromo-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The carbohydrazide group can participate in redox reactions, altering the oxidation state of the compound.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dibromo-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated cyclopropane derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Dibromo-1-methylcyclopropanecarbohydrazide exerts its effects involves its ability to interact with nucleophiles and participate in redox reactions. The bromine atoms and carbohydrazide group are key functional groups that facilitate these interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,2-Dibromo-1-methylcyclopropanecarbohydrazide include other brominated cyclopropane derivatives and carbohydrazides. For example:
2,2-Dibromo-1-methylcyclopropane: Lacks the carbohydrazide group but shares the brominated cyclopropane structure.
1-Methylcyclopropanecarbohydrazide: Lacks the bromine atoms but contains the carbohydrazide group.
2,2-Dichloro-1-methylcyclopropanecarbohydrazide: Similar structure but with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its combination of bromine atoms and a carbohydrazide group, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSDXYDHMNMBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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